1-(3,3-Difluorocyclobutyl)piperazine
Description
1-(3,3-Difluorocyclobutyl)piperazine is a fluorinated piperazine derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions. This structural motif distinguishes it from traditional piperazine derivatives, which typically feature aromatic or aliphatic substituents.
Properties
IUPAC Name |
1-(3,3-difluorocyclobutyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-7(6-8)12-3-1-11-2-4-12/h7,11H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZMGPVGSMJLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CC(C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclobutyl)piperazine typically involves the reaction of piperazine with a difluorocyclobutane derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common reagents and conditions used in these reactions include basic or acidic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, facilitating binding to these targets and modulating their activity. The difluorocyclobutyl group may enhance the compound’s stability and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Piperazine derivatives are classified based on substituents attached to the piperazine core. Key analogues and their substituents include:
| Compound | Substituent | Key Features |
|---|---|---|
| 1-(3,3-Difluorocyclobutyl)piperazine | 3,3-Difluorocyclobutyl | Aliphatic, fluorinated, steric bulk |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-Trifluoromethylphenyl | Aromatic, electron-withdrawing CF₃ group |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Chlorophenyl | Aromatic, electron-withdrawing Cl atom |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | 4-Methoxyphenyl | Aromatic, electron-donating OCH₃ group |
| 1-Benzylpiperazine (BZP) | Benzyl | Aromatic, lipophilic |
Structural Implications :
Receptor Binding and Pharmacological Activity
Piperazine derivatives exhibit diverse receptor interactions, particularly with serotonin (5-HT) and dopamine systems:
Key Observations :
- TFMPP vs. mCPP : The trifluoromethyl group in TFMPP enhances 5-HT1B selectivity, while the chloro group in mCPP shifts activity toward 5-HT2C.
- Target Compound : The difluorocyclobutyl group’s aliphatic nature may reduce aromatic π-π interactions critical for 5-HT receptor binding, suggesting divergent pharmacological profiles compared to phenyl-substituted analogues.
Stability :
- The difluorocyclobutyl group may confer resistance to oxidative degradation compared to arylpiperazines, which undergo MnO2-mediated dealkylation at the piperazine moiety .
- Electron-withdrawing fluorine atoms in the target compound could reduce susceptibility to metabolic oxidation compared to MeOPP’s methoxy group .
Pharmacokinetic and Toxicological Considerations
| Property | This compound | TFMPP/mCPP/MeOPP |
|---|---|---|
| Lipophilicity (LogP) | Higher (fluorinated cyclobutyl) | Moderate (aromatic substituents) |
| Metabolic Stability | Likely high (fluorine-induced stability) | Variable (prone to oxidation) |
| Toxicity | Unknown (limited data) | Neurotoxicity, hepatotoxicity |
Biological Activity
1-(3,3-Difluorocyclobutyl)piperazine is a novel chemical compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C8H13F2N
- Molecular Weight : 163.19 g/mol
- CAS Number : 2704188-30-5
Structure
The compound features a piperazine ring substituted with a 3,3-difluorocyclobutyl group, which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. Its difluorocyclobutyl moiety enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Potential Targets:
- Neurotransmitter Receptors : It may modulate the activity of certain neurotransmitter receptors, influencing neurological pathways.
- Ion Channels : The compound has been investigated for its interactions with ion channels, which are crucial for cellular signaling.
Case Studies and Research Findings
- In Vitro Studies : Research indicates that this compound exhibits significant activity against specific biological targets. For instance, it has shown promise in inhibiting certain ion channels implicated in pain pathways, suggesting potential analgesic properties .
- Toxicological Assessments : A study evaluating the compound's safety profile found that it exhibited low toxicity levels in various in vitro assays, making it a candidate for further development in therapeutic applications .
- Pharmacokinetics : Preliminary pharmacokinetic studies have suggested favorable absorption and distribution characteristics in animal models, indicating potential for effective systemic delivery .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Activity Profile | Key Differences |
|---|---|---|
| 1-(Cyclobutyl)piperazine | Moderate receptor affinity | Lacks fluorine substituents |
| 1-(2-Fluorocyclopropyl)piperazine | High affinity for serotonin receptors | Smaller ring structure |
| 1-(4-Fluorophenyl)piperazine | Antidepressant effects | Aromatic substitution instead of cycloaliphatic |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the Cyclobutyl Ring : Utilizing fluorinated reagents to introduce the difluoro substituents.
- Piperazine Formation : Condensing the cyclobutyl derivative with piperazine under basic conditions to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
